7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazolo-pyrimidine core, which is known for its biological and pharmacological activities.
Mechanism of Action
Target of Action
Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .
Mode of Action
It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can interact with their targets and cause changes that lead to inhibition of certain biological processes .
Biochemical Pathways
It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can affect various biochemical pathways, leading to downstream effects .
Result of Action
Compounds with a similar structure have shown moderate antiproliferative activities against cancer cells , and improved anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of azinium-N-imines with nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate . Another approach includes the use of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal in a multicomponent reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of microwave-mediated, catalyst-free synthesis has been explored for related compounds, which could potentially be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The conditions typically involve mild to moderate temperatures and the use of solvents like dimethylformamide .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: The compound is being explored for its anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo-pyrimidine core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds are also heterocyclic and have been studied for their potential as CDK2 inhibitors.
Uniqueness
What sets 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Properties
IUPAC Name |
7-amino-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2S/c1-15-7-10-6-9-2-3(5(13)14)4(8)12(6)11-7/h2H,8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVRZGGAFXBZNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=C(C=NC2=N1)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379242 |
Source
|
Record name | 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113967-71-8 |
Source
|
Record name | 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key structural features of 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid in crystalline form?
A1: This compound exhibits interesting structural features depending on the solvent present during crystallization.
- Dimethylformamide (DMF) monosolvate: When crystallized with DMF, the compound forms a layered structure. These layers are held together by N...O hydrogen bonds between the carboxylic acid group of one molecule and the nitrogen atom of the DMF molecule in the adjacent layer [].
- Monohydrate: In the presence of water, the compound forms a monohydrate. This structure is characterized by a network of O...O and N...O hydrogen bonds, with water molecules playing a crucial role in bridging adjacent molecules. Additionally, weak π-π stacking interactions contribute to the overall stability of the three-dimensional supramolecular architecture [].
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